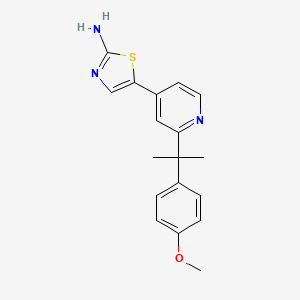

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine

Description

Properties

IUPAC Name |

5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-18(2,13-4-6-14(22-3)7-5-13)16-10-12(8-9-20-16)15-11-21-17(19)23-15/h4-11H,1-3H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFWBWZCANCJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)C3=CN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Thiazol-2-amine Core

The thiazole ring with an amino group at the 2-position is generally synthesized via cyclization of α-haloketones with thiourea derivatives:

- Procedure:

- React α-haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)propan-2-one) with thiourea in refluxing ethanol for 45 minutes to form the thiazol-2-amine nucleus.

- The reaction proceeds via nucleophilic attack of thiourea sulfur on the α-haloketone, followed by cyclization and elimination steps.

- The product is isolated by filtration and purified by recrystallization or chromatography.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | α-Haloketone + Thiourea | Reflux in ethanol, 78 °C, 45 min | Formation of thiazol-2-amine core |

Functionalization of the Pyridine Ring

The 4-position of pyridine is functionalized with a 2-(4-methoxyphenyl)propan-2-yl group through:

- Friedel–Crafts alkylation or acylation of substituted pyridine derivatives to introduce the bulky 2-(4-methoxyphenyl)propan-2-yl substituent.

- Alternatively, lithiation followed by aldehyde addition :

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 2 | 4-Halopyridine + LDA + 4-Methoxyphenylacetaldehyde | −78 °C, anhydrous THF | Formation of 4-(2-(4-methoxyphenyl)propan-2-yl)pyridine intermediate |

Coupling of Thiazol-2-amine and Substituted Pyridine

- The thiazol-2-amine and the substituted pyridine are coupled via nucleophilic aromatic substitution (SNAr) or Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) depending on the leaving groups and substituents present.

- For example, a 5-halothiazol-2-amine can be reacted with 4-substituted pyridine derivatives under palladium catalysis with ligands such as XantPhos, base (e.g., t-BuONa), in toluene at elevated temperatures (~110 °C).

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 3 | 5-Halothiazol-2-amine + 4-Substituted pyridine | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | Formation of 5-(2-(2-(4-methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine |

Representative Reaction Scheme Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Cyclization | α-Haloketone + Thiourea | Reflux EtOH, 78 °C | Thiazol-2-amine core |

| 2 | Lithiation + Addition | 4-Halopyridine + LDA + Aldehyde | −78 °C, THF | 4-Substituted pyridine |

| 3 | Cross-Coupling | 5-Halothiazol-2-amine + Substituted pyridine | Pd catalyst, base, toluene, 110 °C | Target compound |

Analytical and Purification Techniques

- Purification: Silica gel chromatography using ethyl acetate/hexane mixtures is common for isolating intermediates and final compounds.

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms structural integrity.

- High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight and purity.

- Melting point determination for solid compounds.

- Yields: Typical yields range from 30% to 70% depending on step and conditions.

Research Findings and Optimization Notes

- The use of LDA at low temperature is critical to avoid side reactions during lithiation and aldehyde addition steps, ensuring regioselective substitution on the pyridine ring.

- Pd-catalyzed cross-coupling offers high selectivity and yields in coupling the thiazole and pyridine units, with XantPhos as an effective ligand for amination reactions.

- Refluxing thiourea with α-haloketones in ethanol is a rapid and efficient method for thiazole ring formation.

- Purification by flash column chromatography with gradient elution improves product isolation and purity.

Chemical Reactions Analysis

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include oxidized or reduced derivatives and substituted analogs of the original compound.

Scientific Research Applications

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical structural and functional differences:

Biological Activity

5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine, with the CAS number 1395492-70-2, is a thiazole-derived compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its anticancer, anticonvulsant, and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 339.45 g/mol. The structural components include:

- A thiazole ring

- A pyridine moiety

- A methoxyphenyl substituent

This unique structure contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole ring in this compound enhances its cytotoxic effects against various cancer cell lines.

Research Findings:

- Cytotoxicity : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxic activity .

- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival and proliferation, primarily through hydrophobic interactions .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Studies have shown that modifications in the thiazole structure can lead to enhanced anticonvulsant activity.

Case Study :

In a comparative study, thiazole derivatives similar to this compound were tested for their effectiveness in preventing seizures in animal models. The results indicated that compounds with a methoxy group displayed improved efficacy .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in vitro against various pathogens.

Findings :

- Bacterial Inhibition : The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Mechanisms : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the methoxy group and the positioning of substituents on the phenyl ring have been shown to influence potency significantly.

| Modification | Effect on Activity |

|---|---|

| Methoxy group position | Increased anticancer activity |

| Thiazole ring substitution | Enhanced anticonvulsant properties |

Q & A

Basic: What are the recommended synthetic routes for 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyridin-4-yl)thiazol-2-amine?

The synthesis typically involves cyclization and condensation reactions. For example:

- Cyclization with sodium hydroxide and sulfuric acid : Reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions forms the thiazole core, followed by aromatic aldehyde condensation .

- Hydrazine hydrate treatment : Converting pyridin-4-yl intermediates (e.g., 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol) into triazole-thiol derivatives via hydrazine hydrate, enabling functionalization of the thiazole ring .

- POCl3-mediated reflux : Heating carboxylic acid derivatives with thiosemicarbazide in POCl3 at 90°C under reflux yields thiadiazole analogs, adaptable for structural modifications .

Basic: How is the compound’s structural integrity validated post-synthesis?

Key techniques include:

- X-ray crystallography : Resolves dihedral angles between thiazole and pyridine rings (e.g., 18.2°–30.3° variations in similar compounds) and hydrogen-bonding networks .

- Spectroscopic methods : NMR for confirming proton environments (e.g., aromatic protons at δ 6.8–8.5 ppm) and IR for functional groups (e.g., N–H stretches ~3300 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C14H12N6O2S at 328.08 g/mol) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Use triethylamine or DMF to enhance cyclocondensation efficiency .

- Solvent selection : Ethanol or acetone improves crystallinity during recrystallization .

- Temperature control : Reflux at 90°C for 3–6 hours balances yield and purity in POCl3-mediated reactions .

Advanced: What biological pathways are implicated in its pharmacological activity?

- PI3K/Akt inhibition : The thiazol-2-amine scaffold acts as a cell-permeable Akt inhibitor, blocking downstream signaling in cancer models .

- Antimicrobial activity : Thiazole derivatives disrupt microbial cell membranes via hydrophobic interactions, enhanced by methoxyphenyl substituents .

- Radioligand binding assays : Quantify affinity for target receptors (e.g., IC50 values in nM range) using competitive binding studies .

Advanced: How does molecular conformation influence its bioactivity?

- Dihedral angle variations : Differences in thiazole-pyridine dihedral angles (e.g., 18.2° vs. 30.3°) alter steric hindrance, impacting receptor binding .

- Hydrogen bonding : N–H···N interactions stabilize supramolecular structures, enhancing solubility and membrane permeability .

Advanced: How should conflicting bioactivity data across studies be resolved?

- Assay standardization : Compare results from identical models (e.g., human vs. murine cell lines) and normalize to positive controls (e.g., staurosporine for kinase inhibition) .

- Structural analogs : Test derivatives (e.g., 5-(4-fluorophenyl)-4-pyridyl-oxazol-2-amine) to isolate substituent effects .

Basic: What computational tools predict its drug-likeness?

- Molecular docking : Use SMILES/InChI codes (e.g.,

[O-][N+](=O)c1cccc(c1)Nc3nc(c2sc(nc2C)N)ccn3) for AutoDock Vina simulations targeting Akt1 . - ADMET prediction : SwissADME evaluates logP (~2.5) and bioavailability scores (>0.55) .

Advanced: How stable is the compound under physiological conditions?

- pH-dependent degradation : Monitor stability in buffers (pH 2–9) via HPLC; methoxyphenyl groups enhance resistance to acidic hydrolysis .

- Thermal analysis : TGA/DSC reveals decomposition thresholds (>200°C), ensuring viability in lyophilized formulations .

Advanced: What structure-activity relationships (SAR) guide its optimization?

- Substituent effects : Fluorine or chlorine at the 4-position increases metabolic stability; bulky groups (e.g., propan-2-yl) reduce solubility but enhance target affinity .

- Heterocycle variations : Replacing pyridine with pyrazine (e.g., 5-methylpyrazin-2-yl) modulates electronic properties and binding kinetics .

Advanced: How is its pharmacokinetic profile characterized?

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (e.g., fu >10% for CNS penetration) .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates to assess metabolic liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.